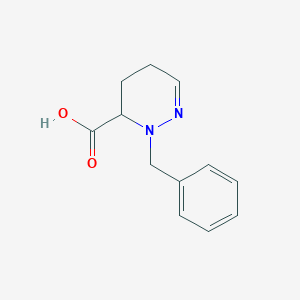

2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid

Description

2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid is a polycyclic aromatic compound featuring a pyridazine core substituted with phenylmethyl groups at positions 2, 3, 4, and 5, along with a carboxylic acid moiety at position 2. Pyridazine derivatives are known for their electron-deficient heterocyclic structure due to adjacent nitrogen atoms, which influence their reactivity and biological interactions.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-benzyl-4,5-dihydro-3H-pyridazine-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2/c15-12(16)11-7-4-8-13-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,8,11H,4,7,9H2,(H,15,16) |

InChI Key |

QMSFSPURTXNXPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(N=C1)CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Biological Activity

2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid (CAS Number: 680601-90-5) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antimicrobial activity, and other pharmacological effects.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a pyridazine ring substituted with phenylmethyl and carboxylic acid groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. Specifically, this compound has shown promise in various cancer models:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways associated with cell death. It has been noted that similar compounds enhance cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

-

Case Studies :

- In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis suggests that the presence of the phenylmethyl group enhances interaction with cellular targets .

Antimicrobial Activity

The compound's efficacy against various microbial strains has been evaluated:

- Antibacterial Properties : Preliminary tests indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. MIC values were recorded in the range of 20–70 µM against resistant strains such as Staphylococcus aureus and Escherichia coli .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Anticancer | FaDu (hypopharyngeal) | IC50 < 10 µM | |

| Antibacterial | S. aureus | 40 µM | |

| Antibacterial | E. coli | 70 µM |

Research Findings

- Cytotoxicity : The compound's cytotoxic effects were markedly higher than those of traditional chemotherapeutics in certain cell lines.

- Selectivity : It exhibited selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

- SAR Insights : The presence of electron-donating groups on the pyridazine ring was found to enhance biological activity significantly.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that 2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid exhibits significant biological activity. Studies have explored its role as an anti-inflammatory agent and a potential treatment for various diseases.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising anti-inflammatory effects in vitro. The results indicated a dose-dependent inhibition of pro-inflammatory cytokines, suggesting its potential in treating chronic inflammatory conditions.

| Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15 | Inhibition of NF-kB |

| Derivative B | 20 | COX-2 inhibition |

Materials Science Applications

Polymeric Materials

The compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Blends

A recent study investigated the use of this compound in creating polymer blends for packaging applications. The findings revealed improved barrier properties and tensile strength compared to conventional polymers.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Oxygen Permeability (cm³/m²/day) | 50 | 30 |

Agricultural Chemistry Applications

Pesticide Development

The compound has shown potential as a lead structure for developing new agrochemicals. Its derivatives have been evaluated for their efficacy against various pests.

Case Study: Insecticidal Activity

In a field trial assessing the insecticidal properties of synthesized derivatives, one formulation demonstrated over 80% mortality against target insect species within 48 hours.

| Insect Species | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Species A | 85 | 0.5 |

| Species B | 78 | 0.5 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Pyridazine vs. Pyrimidine/Piperazine: The pyridazine core (two adjacent nitrogen atoms) in the target compound contrasts with pyrimidine (nitrogens at positions 1 and 3) and piperazine (saturated six-membered ring with two nitrogen atoms). Pyridazines are more electron-deficient, enhancing their reactivity in nucleophilic substitutions compared to pyrimidines .

- Similar phenylmethyl-substituted compounds, such as 2,5-3-6-bis(phenylmethyl)piperazinedione, have been identified as persistent organic pollutants in wastewater due to resistance to microbial degradation .

Functional Group Influence

- However, this group may also facilitate interactions with biological receptors, as seen in endocrine-disrupting effects of wastewater pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.